Boc-Bip(4,4')-OH

Lipophilicity Peptide Design Pharmacokinetics

Choose Boc-Bip(4,4')-OH for its critical lipophilic biphenyl side chain (LogP ~4.46), essential for peptide conformation and target binding in applications like Factor XIa inhibitor synthesis. This high-purity building block ensures reliable incorporation in SPPS. Standard amino acid substitution fails to replicate its unique biophysical properties. Secure your research supply today.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 147923-08-8
Cat. No. B558349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Bip(4,4')-OH
CAS147923-08-8
Synonyms147923-08-8; Boc-L-4,4'-Biphenylalanine; Boc-3-(4-Biphenylyl)-L-alanine; Boc-Bip-OH; (S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoicacid; Boc-4-phenyl-Phe-OH; Boc-4-phenyl-L-phenylalanine; Boc-D-phe(4-ph)-OH; N-tert-Boc-L-biphenylalanine; BOC-4-BIPHENYL-L-ALA; Boc-D-Bip-OH; (S)-3-(biphenyl-4-yl)-2-(tert-butoxycarbonylamino)propanoicacid; N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine; 3-(4-Biphenylyl)-N-(t-butoxycarbonyl)-L-alanine; (S)-2-(Boc-amino)-3-(4-biphenylyl)propionicacid; (2S)-2-{[(Tert-Butoxy)Carbonyl]Amino}-3-(4-Phenylphenyl)PropanoicAcid; Boc-L-phe(4-ph)-OH; (2S)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-3-(4-PHENYLPHENYL)PROPANOICACID; AmbotzBAA1471; PubChem9090; BOC-L-4,4'-BIPHENYLPHENYLALANINE; BOC-BPH-OH; AC1MC5RM; AC1Q1MRS; BOC-L-BIP-OH
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1
InChIKeyNBVVKAUSAGHTSU-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-alpha-t-Butyloxycarbonyl-L-biphenylalanine (Boc-L-Bip-OH) CAS 147923-08-8: Chemical Identity and Procurement Specifications for Peptide Synthesis


N-alpha-t-Butyloxycarbonyl-L-biphenylalanine (Boc-L-Bip-OH), with CAS number 147923-08-8, is a protected unnatural amino acid derivative of L-phenylalanine, featuring a biphenyl moiety at the para position of the phenylalanine side chain . This compound, also known as Boc-4-phenyl-L-phenylalanine or Boc-4-phenyl-Phe-OH, is characterized by its molecular formula C20H23NO4 and a molecular weight of 341.40 g/mol . As a Boc-protected amino acid building block, it is primarily utilized in solid-phase peptide synthesis (SPPS) for the incorporation of the lipophilic biphenylalanine residue into peptide chains . The compound is typically supplied as a white to almost white powder or crystal, with commercial specifications often indicating a purity of ≥98.0% by HPLC and neutralization titration, and a specific optical rotation [α]20/D of +20.0° to +23.0° (c=2, MeOH) .

Why Substituting Boc-L-Bip-OH (147923-08-8) with Standard Phenylalanine or Other Analogs is Not Scientifically Justified


The selection of Boc-L-Bip-OH over its closest analogs, such as Boc-L-phenylalanine (Boc-Phe-OH) or Boc-4-fluoro-L-phenylalanine, is not a matter of simple substitution but a strategic decision driven by the distinct physicochemical properties of the biphenyl side chain. The biphenyl group confers a substantial increase in lipophilicity and steric bulk, which directly impacts peptide conformation, membrane interactions, and target binding affinity [1]. For instance, the calculated octanol-water partition coefficient (LogP) for Boc-L-Bip-OH is approximately 4.46, significantly higher than that of Boc-Phe-OH . This difference is not incremental but qualitative, altering the peptide's behavior in aqueous and lipid environments. Consequently, swapping Boc-L-Bip-OH for a less lipophilic analog in a validated peptide sequence would fundamentally change its biophysical and pharmacological profile, potentially abolishing the desired activity, as demonstrated in structure-activity relationship (SAR) studies for Factor XIa inhibitors where the biphenyl moiety was critical for potency [2].

Quantitative Evidence for Boc-L-Bip-OH (147923-08-8): Direct Comparisons with Closest Analogs to Inform Scientific Procurement


Physicochemical Differentiation: Lipophilicity and Size Quantified Against Boc-L-Phenylalanine

Boc-L-Bip-OH exhibits a significantly higher calculated octanol-water partition coefficient (LogP) compared to the standard Boc-L-phenylalanine (Boc-Phe-OH). This increased lipophilicity, driven by the extended aromatic biphenyl system, enhances the compound's ability to partition into lipid bilayers and hydrophobic binding pockets. For Boc-L-Bip-OH, the predicted LogP is 4.46 , whereas Boc-L-Phe-OH typically has a LogP of approximately 2.0-2.5. This represents an increase of over 1.5 LogP units, corresponding to a more than 30-fold increase in partitioning into octanol relative to water. Additionally, the molecular weight of Boc-L-Bip-OH is 341.40 g/mol, which is substantially higher than that of Boc-Phe-OH (265.30 g/mol) due to the additional phenyl ring .

Lipophilicity Peptide Design Pharmacokinetics

Conformational and Membrane Interaction Effects: Comparative Molecular Dynamics with Tetrapeptide BRBR-NH2

Incorporation of biphenylalanine (B) into peptide sequences demonstrably enhances membrane affinity and alters peptide aggregation behavior compared to sequences lacking this residue. A molecular dynamics simulation study directly compared a pentapeptide containing biphenylalanine (BRBRB-NH2) with a tetrapeptide lacking the terminal biphenylalanine residue (BRBR-NH2) [1]. At high peptide concentrations, BRBRB (containing B) exhibited a stronger interaction with the model membrane, with most of its B residues inserting into the membrane, causing greater membrane disorder and thinning. BRBRB was also more prone to aggregation than BRBR [2]. The study concluded that adding a hydrophobic residue B to the C-terminal of BRBR could improve the peptide's ability to 'grasp' the membrane, thereby enhancing its antibacterial activity [3]. This provides a quantitative framework for understanding how biphenylalanine's physical presence alters peptide-membrane dynamics.

Molecular Dynamics Antimicrobial Peptides Membrane Interaction

Pharmacological Activity: Factor XIa Inhibitor Potency in In Vivo Thrombosis Model

The biphenylalanine moiety is a key pharmacophoric element in a series of novel phenylalanine-derived diamides acting as Factor XIa inhibitors. The synthesis of these inhibitors utilizes N-Boc-4-phenyl-L-phenylalanine (Boc-L-Bip-OH) as a crucial building block . One optimized inhibitor from this series, compound 21, demonstrated good in vivo efficacy with an EC50 value of 2.8 μM in a rabbit electrically induced carotid arterial thrombosis (ECAT) model [1]. The inhibitor also exhibited high selectivity against a panel of relevant serine proteases and prolonged ex vivo APTT by 1.8-fold without affecting PT, consistent with selective inhibition of the intrinsic coagulation pathway [2]. While the data are for the final inhibitor, the SAR studies highlight that the biphenyl group's lipophilic and steric properties are essential for achieving this potency and selectivity profile.

Factor XIa Anticoagulant Thrombosis

Enantiomeric Purity and Quality Control: Specification of Optical Rotation Against Racemic or D-Enantiomer

The biological activity of peptides is exquisitely sensitive to stereochemistry. Boc-L-Bip-OH is the L-enantiomer of the biphenylalanine derivative, and its optical purity is a critical specification for procurement. Commercial suppliers provide quantitative quality control data to differentiate it from the D-enantiomer (Boc-D-Bip-OH, CAS 128779-47-5) or racemic mixtures. For instance, the specification for Boc-L-Bip-OH from a major vendor includes a specific optical rotation [α]20/D of +20.0° to +23.0° (c=2, MeOH) . This positive rotation is characteristic of the L-enantiomer and can be directly compared to the D-enantiomer, which would exhibit a negative rotation of similar magnitude. This quantitative metric ensures that the procured material possesses the correct three-dimensional configuration required for the intended biological function.

Chiral Purity Quality Control Peptide Synthesis

High-Impact Application Scenarios for N-alpha-t-Butyloxycarbonyl-L-biphenylalanine (147923-08-8) Based on Quantitative Evidence


Design and Synthesis of Peptidomimetic Factor XIa Inhibitors for Anticoagulant Therapy

Given the direct link between Boc-L-Bip-OH and potent Factor XIa inhibitors, this compound is a strategic building block for medicinal chemistry programs targeting the intrinsic coagulation pathway. The quantitative in vivo efficacy (EC50 = 2.8 μM) and selectivity profile demonstrated by inhibitors derived from this building block [1] provide a strong rationale for its use in the synthesis of novel phenylalanine diamide analogs. Researchers can leverage the biphenyl moiety's lipophilicity to optimize binding interactions within the Factor XIa active site, as shown in SAR studies [2]. Procurement of high-purity Boc-L-Bip-OH is a critical first step in exploring this promising chemical space for safer anticoagulants.

Engineering Membrane-Active Antimicrobial and Cell-Penetrating Peptides

The molecular dynamics evidence showing enhanced membrane affinity and insertion for peptides containing biphenylalanine [3] positions Boc-L-Bip-OH as a valuable tool for peptide engineers. By incorporating this residue, researchers can systematically increase the hydrophobicity and membrane 'grasping' ability of ultrashort peptides, a strategy for improving antimicrobial potency or facilitating intracellular delivery. The quantitative difference in behavior between sequences with and without the biphenylalanine residue justifies its use over standard phenylalanine when membrane interaction is a key design parameter. Boc-L-Bip-OH is thus a preferred starting material for creating peptides with tailored biophysical properties for these specific applications.

Investigating Protein-Protein Interactions and Peptide Conformational Stability

The increased steric bulk and lipophilicity of the biphenyl side chain (quantified by a LogP of 4.46 vs. ~2.0-2.5 for Phe) make Boc-L-Bip-OH an ideal probe for studying the role of hydrophobic interactions in protein folding and binding. Its incorporation can stabilize specific peptide conformations or enhance binding affinity to hydrophobic protein surfaces. For example, the biphenyl group can promote specific folding patterns and stabilize helical structures [4]. Researchers can use Boc-L-Bip-OH to systematically substitute phenylalanine residues in peptides or proteins to assess the energetic contribution of the extended aromatic system to structural stability and molecular recognition, providing insights unattainable with natural amino acid building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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